![molecular formula C36H45N5O7 B15151032 methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{2-[2-(2-amino-6-{[(benzyloxy)carbonyl]amino}hexanamido)propanamido]-3-phenylpropanamido}-3-phenylpropanoate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[2-(2-amino-6-{[(benzyloxy)carbonyl]amino}hexanamido)propanamido]-3-phenylpropanamido}-3-phenylpropanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection and deprotection of amino groups, coupling reactions, and esterification. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{2-[2-(2-amino-6-{[(benzyloxy)carbonyl]amino}hexanamido)propanamido]-3-phenylpropanamido}-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions such as temperature, solvent, and reaction time are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-{2-[2-(2-amino-6-{[(benzyloxy)carbonyl]amino}hexanamido)propanamido]-3-phenylpropanamido}-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of methyl 2-{2-[2-(2-amino-6-{[(benzyloxy)carbonyl]amino}hexanamido)propanamido]-3-phenylpropanamido}-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride: This compound shares structural similarities but differs in its specific functional groups and overall structure.
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate:
Uniqueness
Methyl 2-{2-[2-(2-amino-6-{[(benzyloxy)carbonyl]amino}hexanamido)propanamido]-3-phenylpropanamido}-3-phenylpropanoate is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C36H45N5O7 |
|---|---|
Poids moléculaire |
659.8 g/mol |
Nom IUPAC |
methyl 2-[[2-[2-[[2-amino-6-(phenylmethoxycarbonylamino)hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C36H45N5O7/c1-25(39-33(43)29(37)20-12-13-21-38-36(46)48-24-28-18-10-5-11-19-28)32(42)40-30(22-26-14-6-3-7-15-26)34(44)41-31(35(45)47-2)23-27-16-8-4-9-17-27/h3-11,14-19,25,29-31H,12-13,20-24,37H2,1-2H3,(H,38,46)(H,39,43)(H,40,42)(H,41,44) |
Clé InChI |
RMRQGSRUGRBWCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


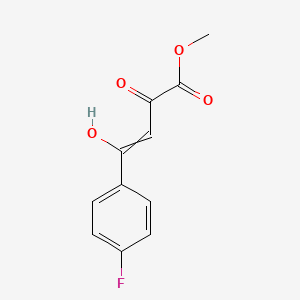
![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
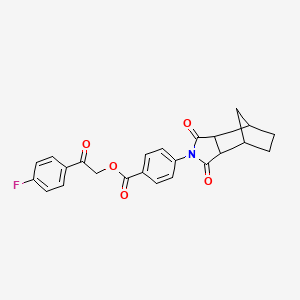
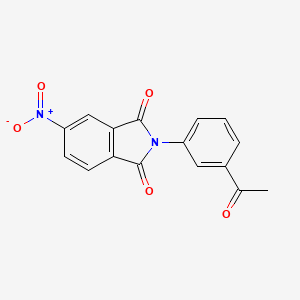
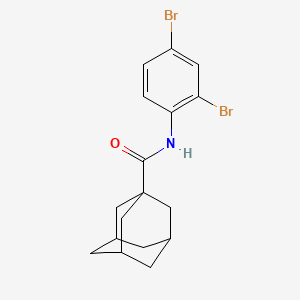

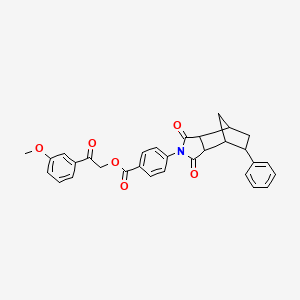
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
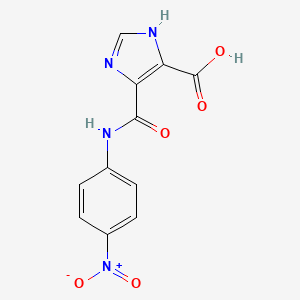
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
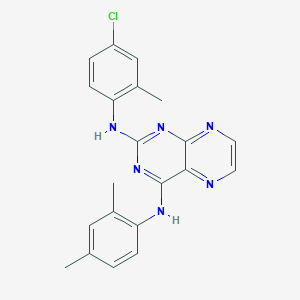
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)
